molecular formula C18H19NO6 B1219980 3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester

3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester

Cat. No. B1219980
M. Wt: 345.3 g/mol
InChI Key: DTVHIFQMJDOHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester is a trihydroxybenzoic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches: A study by Frangatos, Kohan, and Chubb (1960) explored the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid, demonstrating various reactions with secondary amines, including 1,2,3,4-tetrahydro-β-carboline (Frangatos, Kohan, & Chubb, 1960). Jia (2002) described the preparation of Methyl 3,4,5-trimethoxybenzoate, highlighting an efficient method starting from gallic acid (Jia, 2002).
  • Chemical Reactions and Kinetics: Hiran et al. (2016) investigated the oxidation of 3,4,5-trimethoxybenzaldehyde, revealing insights into reaction kinetics and mechanisms (Hiran, Khuntwal, Malkani, & Singh, 2016).

Biological and Pharmacological Studies

  • Biodegradation Research: Donnelly and Dagley (1980) researched the oxidation of 3,4,5-trimethoxybenzoic acid by Pseudomonas putida, revealing its metabolism and potential environmental impact (Donnelly & Dagley, 1980).
  • Antihypertensive Activity: Vazakas and Doluisio (1964) synthesized basic esters of 3,4,5-trimethoxybenzoic acid and evaluated them for antihypertensive activity, with some compounds showing hypotensive effects in animal models (Vazakas & Doluisio, 1964).
  • Multidrug Resistance Research: Saponara et al. (2011) studied the vascular effects of novel multidrug resistance inhibitors related to 3,4,5-trimethoxybenzoic acid, finding some isomers to be weak vasorelaxing agents (Saponara et al., 2011).

Other Applications

  • Synthesis of Derivatives: Roth et al. (1982) detailed the synthesis of specifically labeled reserpines and trimethoxybenzoic acids, contributing to the field of labeled compound synthesis (Roth, Fischer, Pachta, & Althaus, 1982).
  • Herbicide Research: Liepa, Wilkie, and Winzenberg (1989) conducted research on the preparation of herbicides using derivatives of 3,5-dimethoxybenzoic acid, which could inform agricultural practices (Liepa, Wilkie, & Winzenberg, 1989).

properties

Product Name

3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H19NO6/c1-10-6-13(7-11(2)16(10)20)19-25-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9H,1-5H3

InChI Key

DTVHIFQMJDOHJN-UHFFFAOYSA-N

SMILES

CC1=CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C=C(C1=O)C

Canonical SMILES

CC1=CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C=C(C1=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester
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3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester
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3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester
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3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester
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3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester
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3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester

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